1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Brand Name:
Vulcanchem
CAS No.:
30002-86-9
VCID:
VC0519989
InChI:
InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)
SMILES:
CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C
Molecular Formula:
C9H15N3O5
Molecular Weight:
245.23 g/mol
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
CAS No.: 30002-86-9
Inhibitors
VCID: VC0519989
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 30002-86-9 |
---|---|
Product Name | 1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea |
Molecular Formula | C9H15N3O5 |
Molecular Weight | 245.23 g/mol |
IUPAC Name | 1-[(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea |
Standard InChI | InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13) |
Standard InChIKey | XXIKKMLIDXLAIK-RFKFVWFBSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES | CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C |
Canonical SMILES | CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Appearance | Solid powder |
Description | Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Azadirone |
Reference | 1: Akihisa T, Nishimoto Y, Ogihara E, Matsumoto M, Zhang J, Abe M. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach. Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600468. Epub 2017 May 23. PubMed PMID: 28145090. 2: Akihisa T, Horiuchi M, Matsumoto M, Ogihara E, Ishii K, Zhang J. Melanogenesis-Inhibitory Activities of Isomeric C-seco Limonoids and Deesterified Limonoids. Chem Biodivers. 2016 Oct;13(10):1410-1421. doi: 10.1002/cbdv.201600100. PubMed PMID: 27450797. 3: Kushwaha P, Khedgikar V, Haldar S, Gautam J, Mulani FA, Thulasiram HV, Trivedi R. Azadirachta indica triterpenoids promote osteoblast differentiation and mineralization in vitro and in vivo. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3719-24. doi: 10.1016/j.bmcl.2016.05.076. Epub 2016 May 27. PubMed PMID: 27317644. 4: Gupta SC, Francis SK, Nair MS, Mo YY, Aggarwal BB. Azadirone, a limonoid tetranortriterpene, induces death receptors and sensitizes human cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a p53 protein-independent mechanism: evidence for the role of the ROS-ERK-CHOP-death receptor pathway. J Biol Chem. 2013 Nov 8;288(45):32343-56. doi: 10.1074/jbc.M113.455188. Epub 2013 Sep 27. PubMed PMID: 24078627; PubMed Central PMCID: PMC3820870. 5: Koriem KM. Review on pharmacological and toxicologyical effects of oleum azadirachti oil. Asian Pac J Trop Biomed. 2013 Oct;3(10):834-40. doi: 10.1016/S2221-1691(13)60165-3. Epub 2013 Sep 4. Review. PubMed PMID: 24075352; PubMed Central PMCID: PMC3761146. 6: Chianese G, Yerbanga SR, Lucantoni L, Habluetzel A, Basilico N, Taramelli D, Fattorusso E, Taglialatela-Scafati O. Antiplasmodial triterpenoids from the fruits of neem, Azadirachta indica. J Nat Prod. 2010 Aug 27;73(8):1448-52. doi: 10.1021/np100325q. PubMed PMID: 20669933. 7: Mitsui K, Saito H, Yamamura R, Fukaya H, Hitotsuyanagi Y, Takeya K. Apotirucallane and tirucallane triterpenoids from Cedrela sinensis. Chem Pharm Bull (Tokyo). 2007 Oct;55(10):1442-7. PubMed PMID: 17917286. 8: Siddiqui BS, Tariq Ali S, Kashif Ali S. A new flavanoid from the flowers of Azadirachta indica. Nat Prod Res. 2006 Mar;20(3):241-5. PubMed PMID: 16401554. 9: Huerta A, Medina P, Smagghe G, Castañera P, Viñuela E. Topical toxicity of two acetonic fractions of Trichilia havanensis Jacq. and four insecticides to larvae and adults of Chrysoperla carnea (Stephens) (Neuroptera: Chrysopidae). Commun Agric Appl Biol Sci. 2003;68(4 Pt A):277-86. PubMed PMID: 15149120. 10: Nanduri S, Thunuguntla SS, Nyavanandi VK, Kasu S, Kumar PM, Ram PS, Rajagopal S, Kumar RA, Deevi DS, Rajagopalan R, Venkateswarlu A. Biological investigation and structure-activity relationship studies on azadirone from Azadirachta indica A. Juss. Bioorg Med Chem Lett. 2003 Nov 17;13(22):4111-5. PubMed PMID: 14592518. 11: Siddiqui S, Faizi S, Siddiqui BS, Ghiasuddin. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin. J Nat Prod. 1992 Mar;55(3):303-10. PubMed PMID: 1593280. |
PubChem Compound | 281796 |
Last Modified | Nov 11 2021 |
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